Bay K 8644 - 71145-03-4

Bay K 8644

Catalog Number: EVT-261094
CAS Number: 71145-03-4
Molecular Formula: C16H15F3N2O4
Molecular Weight: 356.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate, commonly known as Bay K 8644, is a synthetic 1,4-dihydropyridine (DHP) derivative. This compound plays a crucial role in scientific research as a pharmacological tool for investigating the structure and function of L-type calcium channels (LTCCs). [ [], [] ]

Nifedipine

  • Compound Description: Nifedipine is a dihydropyridine calcium channel blocker widely used for treating cardiovascular diseases. It acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a decrease in blood pressure. [ [] ]
  • Relevance: Nifedipine and Bay K8644 share the core 1,4-dihydropyridine structure, differing primarily in the substituents at the 4-position of the ring. This makes them structurally related and leads to their contrasting effects on calcium channels; Nifedipine acts as an antagonist, while Bay K8644 is an agonist. [ [] ] The structural similarities also result in similar binding sites on calcium channels. [ [] ]

Verapamil

  • Compound Description: Verapamil is a phenylalkylamine calcium channel blocker. It inhibits calcium influx into vascular smooth muscle cells, causing vasodilation and reducing heart rate. [ [] ]
  • Relevance: Although structurally distinct from Bay K8644, verapamil interacts with L-type calcium channels similarly to dihydropyridine antagonists, suggesting an overlapping binding site. [ [], [] ] This interaction establishes a structure-activity relationship within the broader category of calcium channel modulators, linking it to Bay K8644.

Diltiazem

  • Compound Description: Diltiazem is a benzothiazepine calcium channel blocker. It primarily targets L-type calcium channels in the heart and blood vessels, leading to vasodilation and reduced heart rate. [ [], [] ]
  • Relevance: While structurally different from Bay K8644, diltiazem interacts with L-type calcium channels, similar to dihydropyridine antagonists. [ [], [], [], [] ] This shared target and its allosteric interaction with dihydropyridine binding sites highlight the structure-activity relationship between different classes of calcium channel modulators, connecting it to Bay K8644.
  • Compound Description: FPL 64176 is a benzoylpyrrole derivative that acts as an L-type calcium channel activator. It increases calcium influx into cells, leading to muscle contraction. [ [], [] ]
  • Relevance: FPL 64176 shares the calcium channel activation property with Bay K8644, although their chemical structures differ. [ [], [] ] This functional similarity suggests they interact with L-type calcium channels similarly, implying a structure-activity relationship in their mechanism of action.

(±)-2-Nitrooxyethyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)pyridine-5-carboxylate

  • Compound Description: This compound is a racemic mixture of (-)-(S)-2-nitrooxyethyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)pyridine-5-carboxylate and (+)-(R)-2-nitrooxyethyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)pyridine-5-carboxylate. [ [] ]
  • Relevance: This racemic compound is a direct structural analog of Bay K8644, with the only difference being the replacement of the methyl ester with a 2-nitrooxyethyl ester. [ [] ] This modification introduces nitric oxide donating properties while maintaining the core structure of Bay K8644, making it a key related compound for studying the structure-activity relationships of 1,4-dihydropyridines.

(-)-(S)-2-Nitrooxyethyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)pyridine-5-carboxylate

  • Compound Description: This enantiomer exhibits a unique dual activity profile. It acts as a calcium channel agonist in cardiac muscle (GPLA) and a calcium channel antagonist in smooth muscle (GPILSM). [ [] ] This dual action makes it a promising lead compound for developing drugs to treat congestive heart failure. [ [] ]
  • Relevance: This enantiomer is directly derived from Bay K8644 by replacing the methyl ester with a 2-nitrooxyethyl ester and isolating the (-)-(S) enantiomer. [ [] ] This modification introduces nitric oxide donating properties while maintaining the core structure of Bay K8644, making it a key related compound for studying the structure-activity relationships of 1,4-dihydropyridines, particularly regarding their effects on different muscle types.

(+)-(R)-2-Nitrooxyethyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)pyridine-5-carboxylate

  • Compound Description: This enantiomer displays calcium channel antagonist activity in both cardiac muscle (GPLA) and smooth muscle (GPILSM), making it less selective in its action compared to its enantiomeric counterpart. [ [] ]
  • Relevance: Similar to the previous compound, this (+)-(R) enantiomer is also derived from Bay K8644 by replacing the methyl ester with a 2-nitrooxyethyl ester. [ [] ] The difference in activity between the enantiomers highlights the significance of stereochemistry in the structure-activity relationships of 1,4-dihydropyridines.

Furnidipine

  • Compound Description: Furnidipine, also known as CRE-319, is a 1,4-dihydropyridine derivative. It is a calcium channel blocker known for its vasodilatory properties, primarily used in treating cardiovascular diseases. [ [] ]

Isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2,1,3-benzoxadiazol-4-yl)pyridine-5-carboxylate (PN 202-791)

  • Compound Description: PN 202-791 is a 1,4-dihydropyridine derivative that acts as a calcium channel modulator. [ [] ]
  • Relevance: PN 202-791 shares the core 1,4-dihydropyridine structure with Bay K8644, with an isopropyl ester at the 5-position. [ [] ] The primary structural difference lies in the 4-position substituent, where PN 202-791 features a 2,1,3-benzoxadiazol-4-yl group instead of the 2-(trifluoromethyl)phenyl group in Bay K8644. This structural difference makes it a valuable compound for understanding how modifications to the 4-position substituent influence the activity and selectivity of 1,4-dihydropyridine calcium channel modulators.
Source and Classification

Bay K 8644 was first synthesized by Bayer AG, hence the name "Bay." Its chemical classification falls under the category of dihydropyridine derivatives, which are known for their ability to modulate calcium channel activity. The compound's chemical structure is characterized by a dihydropyridine ring that is essential for its biological activity.

Synthesis Analysis

The synthesis of Bay K 8644 involves several key steps, typically starting from simpler organic compounds. The general synthetic route includes:

  1. Formation of the Dihydropyridine Ring: This is achieved through a condensation reaction involving an aldehyde, a β-ketoester, and ammonia or an amine under acidic conditions.
  2. Functionalization: Subsequent reactions introduce various substituents on the dihydropyridine ring to enhance potency and selectivity towards calcium channels.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological assays.

Technical parameters such as temperature, reaction time, and pH are critical during synthesis to optimize yield and purity.

Molecular Structure Analysis

Bay K 8644 has the following molecular formula: C18_{18}H20_{20}N2_2O3_3. Its structure can be described as follows:

  • Dihydropyridine Core: The compound features a six-membered ring with nitrogen atoms that plays a crucial role in its interaction with calcium channels.
  • Substituents: Various alkyl and aromatic groups attached to the core influence its pharmacological properties.

The three-dimensional conformation of Bay K 8644 is essential for its binding affinity to L-type calcium channels, allowing it to stabilize the open state of these channels.

Chemical Reactions Analysis

Bay K 8644 primarily participates in reactions that modulate calcium channel activity. Key reactions include:

  1. Calcium Channel Activation: Bay K 8644 binds to the L-type calcium channels, stabilizing their open conformation and increasing calcium ion influx into cells.
  2. Pharmacological Interactions: The compound has been shown to interact with various neurotransmitter systems, influencing the synthesis and release of neurotransmitters such as dopamine and serotonin.

These interactions are critical in understanding the compound's effects on cardiovascular and neurological functions.

Mechanism of Action

The mechanism of action of Bay K 8644 involves:

  1. Binding to Calcium Channels: Bay K 8644 selectively binds to the α1 subunit of L-type calcium channels, enhancing their conductance.
  2. Increased Calcium Influx: Upon binding, it increases the probability of these channels being open during depolarization events, leading to greater calcium influx.
  3. Physiological Effects: This increase in intracellular calcium concentration can lead to enhanced muscle contraction in cardiac tissues and modulation of neurotransmitter release in neurons.

Studies have shown that the effects of Bay K 8644 can be observed through changes in intracellular calcium levels measured using fluorescent indicators.

Physical and Chemical Properties Analysis

Bay K 8644 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300.36 g/mol.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for its application in laboratory studies and pharmaceutical formulations.

Applications

Bay K 8644 has a wide range of scientific applications:

  1. Pharmacological Research: It is extensively used to study calcium signaling pathways in various cell types, including cardiac myocytes and neurons.
  2. Cardiovascular Studies: Researchers utilize Bay K 8644 to investigate its effects on heart contractility and potential therapeutic benefits for heart failure.
  3. Neuroscience: The compound helps elucidate mechanisms underlying neurotransmitter release and synaptic plasticity.

Due to its potent effects on calcium channels, Bay K 8644 serves as an important tool for both basic research and potential therapeutic development in cardiovascular and neurological disorders.

Molecular Pharmacology of Bay K 8644

L-Type Calcium Channel Activation Mechanisms

Bay K 8644 (methyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)-pyridine-5-carboxylate) is a prototypical dihydropyridine (DHP) calcium channel modulator that targets L-type voltage-gated calcium channels (Cav1.x). Its primary mechanism involves direct interaction with the α1-subunit, inducing conformational changes that enhance calcium influx during membrane depolarization [1] [6].

Voltage-Dependent Gating Kinetics Modulation

Bay K 8644 shifts the voltage dependence of Cav1.x activation toward more physiological potentials. In guinea pig ventricular myocytes, it hyperpolarizes the activation threshold by –23 mV, facilitating channel opening at weaker depolarizations [4]. This voltage-sensitizing effect arises from altered transition kinetics between closed and open states:

  • Time constant of activation (τact): Reduced by 40–60% at –30 mV [4]
  • Deactivation rate: Slowed by >3-fold, prolonging tail currents [4]
  • Frequency dependence: Maximal inotropic effects occur at 0.5 Hz stimulation, with minimal activity at rest (0.003 Hz) due to state-dependent binding [1]

Table 1: Voltage-Dependent Effects of Bay K 8644 on Cav1.x Kinetics

ParameterControl+Bay K 8644 (100 nM)Change
Activation threshold–15 mV–38 mV–23 mV shift
τact at –30 mV2.8 ms1.1 ms↓ 61%
Deactivation τ0.9 ms3.2 ms↑ 256%
Peak ICa at 0.5 Hz100% (baseline)295% ± 50%↑ 195%

Stem cell-derived cardiomyocytes show anomalous responses: Only 6.4% ± 5.7% current increase at –40 mV with Ca2+ as charge carrier. Normalization requires hyperpolarized holding potentials (–60 mV) and Ba2+ substitution, indicating immature channel regulation [2].

Allosteric Modulation of Dihydropyridine Receptor Binding

Bay K 8644 binds competitively to the DHP receptor site on Cav1.x, which overlaps with antagonist-binding domains. Key allosteric interactions include:

  • Nifedipine displacement: Bay K 8644 inhibits [3H]nitrendipine binding to rat brain synaptosomes (IC505–15 nM), confirming shared binding loci [8]
  • Positive cooperativity: Enhances diltiazem binding by >50% despite belonging to different chemical classes [3] [8]
  • State-dependent affinity: 10-fold higher affinity for open/inactivated states (KD = 4.3 nM) vs. closed states [4]

The binding kinetics reveal:

  • Association rate (kon): 5 × 106 M−1s−1 [4]
  • Dissociation half-life: 50–70 seconds [4]

Concentration-Dependent Effects on Single-Channel Open Time

Bay K 8644 prolongs Cav1.x open duration without altering unitary conductance:

  • At 30 nM, mean open time increases by 130% (from 0.8 ms to 1.84 ms) in calf Purkinje fibers [1] [4]
  • Burst duration extends by >200% at saturating concentrations (1 μM) [4]
  • Inactivation kinetics decelerate at low concentrations (<100 nM) but accelerate at higher doses due to Ca2+-dependent inactivation [1]

Table 2: Concentration-Response Relationship of Bay K 8644

ConcentrationPeak ICa IncreaseMean Open TimeInactivation τ
10 nM70% ± 12%+65%Unchanged
100 nM295% ± 50%+130%↓ 25% (acceleration)
1 μM320% ± 45%+210%↓ 40% (acceleration)

Stereoselectivity and Enantiomer-Specific Agonist Activity

Bay K 8644 is a racemic compound whose effects reside predominantly in the S(-) enantiomer:

  • S(-)-Bay K 8644: Full agonist (EC50 = 17.3–33 nM), increases open probability, and slows deactivation [9] [10]
  • R(+)-Bay K 8644: Antagonist with >100-fold lower potency, blocks Ca2+ currents (IC501–5 μM) [9]
  • Differential effects: In guinea pig papillary muscles, S(-) enantiomer increases contractility by *90%, while R(+) reduces it by *35% at 1 μM [9]

The enantiomers exhibit eudismic ratios >50 for vascular contraction, confirming stereoselective receptor engagement. The R**(+) form retains TMEM176B inhibitory activity (unrelated to Cav1.x), demonstrating off-target effects [9].

Table 3: Enantiomer-Specific Pharmacology of Bay K 8644

ParameterS(-)-Bay K 8644R(+)-Bay K 8644
L-type current↑ 295% (100 nM)↓ 60% (1 μM)
EC50/IC5017.3–33 nM (activation)1–5 μM (block)
Inotropic effectStrong positive (90% increase)Negative (35% decrease)
TMEM176B inhibitionInactiveIC50 = 1.2 μM

Competitive and Noncompetitive Interactions with Calcium Channel Antagonists

Bay K 8644’s interactions with antagonists depend on chemical class and binding topology:

Competitive Interactions (Dihydropyridines)

  • Nifedipine/felodipine: Pure competition demonstrated via:
  • Rightward shift of Bay K 8644 concentration-response curves (pA2 = 9.3) [5]
  • Schild analysis slopes ≈1.0 [3] [5]
  • Mutual displacement in radioligand binding (Ki = 4–15 nM) [8]

Noncompetitive Interactions (Non-DHPs)

  • Verapamil: Negative allosterism (ν = –0.60), reducing verapamil’s apparent affinity by 3-fold when co-applied with Bay K 8644 [3]
  • Diltiazem: Positive allosterism (ν = +0.24), increasing diltiazem’s inhibitory potency by 1.6-fold (KB from 512 nM to 310 nM) [3]

Table 4: Bay K 8644 Interactions with Calcium Channel Antagonists

AntagonistClassInteraction TypeAllosteric Factor (ν)KB Shift
FelodipineDihydropyridineCompetitiveNot applicable11 nM → 165 nM
VerapamilPhenylalkylamineNoncompetitive–0.60246 nM → 737 nM
DiltiazemBenzothiazepineNoncompetitive+0.24512 nM → 310 nM

The competitive dynamics confirm that DHPs share an overlapping receptor niche on Cav1.x, while non-DHPs bind distinct but coupled sites. Voltage dependence further modulates these interactions: Strong depolarization enhances DHP antagonist binding but reduces Bay K 8644 efficacy [3] [5].

Properties

CAS Number

71145-03-4

Product Name

Bay K 8644

IUPAC Name

methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

Molecular Formula

C16H15F3N2O4

Molecular Weight

356.30 g/mol

InChI

InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3

InChI Key

ZFLWDHHVRRZMEI-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC

Solubility

Soluble in DMSO

Synonyms

3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-, Methyl ester
Bay K 8644
Bay K8644
Bay R 5417
Bay R5417
Bay-K-8644
Bay-K-8644, (+)-Isomer
Bay-K-8644, (+-)-Isomer
Bay-K-8644, (-)-Isomer
Bay-K8644
Bay-R-5417
BayK8644
BayR5417
BK 8644
BK-8644
BK8644
R5417, Bay

Canonical SMILES

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.